n-(3-Methyl-1-phenylbutyl)isobutyramide

Description

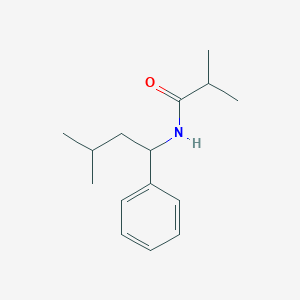

N-(3-Methyl-1-phenylbutyl)isobutyramide is an aliphatic amide derivative characterized by a phenyl-substituted butyl chain attached to an isobutyramide moiety. The phenyl group at the 1-position of the butyl chain distinguishes it from simpler aliphatic amides, likely influencing its lipophilicity, bioavailability, and intermolecular interactions.

Properties

IUPAC Name |

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-11(2)10-14(16-15(17)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVODGJPFHVSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-Methyl-1-phenylbutyl)isobutyramide typically involves the reaction of isobutyric acid with 3-methyl-1-phenylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps are as follows:

Activation of Isobutyric Acid: Isobutyric acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with 3-methyl-1-phenylbutylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

n-(3-Methyl-1-phenylbutyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

n-(3-Methyl-1-phenylbutyl)isobutyramide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-Methyl-1-phenylbutyl)isobutyramide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Aliphatic Amides in Pheromone Blends

N-(3-Methylbutyl)isobutyramide (C6) ():

- Structure : Lacks the phenyl group present in the target compound, featuring a 3-methylbutyl chain instead.

- Role : Constitutes ~10% of the volatile blend released by male Bactrocera tryonimales, with abundance varying between young and old insect colonies.

Trifluoromethyl-Substituted Analogs

N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS 1939-27-1, –6):

- Structure : Features a trifluoromethylphenyl group instead of the 3-methyl-1-phenylbutyl chain.

- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and alters electronic properties, making it valuable in pharmaceuticals.

- Similarity Score : 1.00 (), indicating structural resemblance but distinct substituent effects.

2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 25625-57-4, ):

- Structure : Bromine substitution increases molecular weight (MW ≈ 296 g/mol) and reactivity.

Complex Heterocyclic Derivatives

- Structure : Contains a pyrazolo[3,4-d]pyrimidinyl group and chromen-4-one system.

- Properties : Higher molecular complexity (MW 581.1 g/mol) and melting point (154–157°C) due to extended conjugation.

- Application : Likely serves as a kinase inhibitor or pharmaceutical intermediate.

- Structure : Incorporates a benzo[d][1,2]iodooxol group, introducing heavy atoms (iodine) and trifluoromethyl groups.

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Key Differences and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.